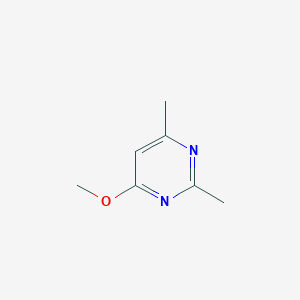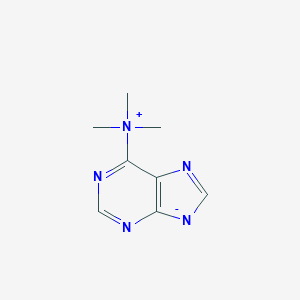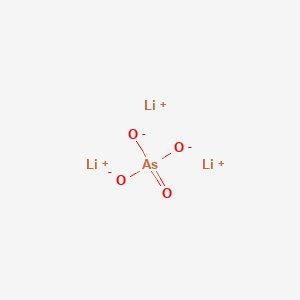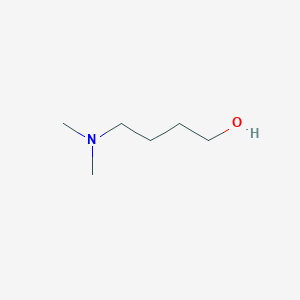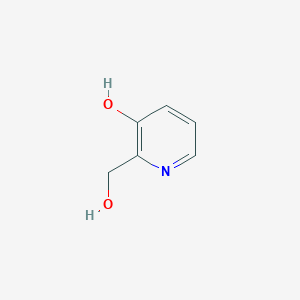
2-(Hydroxymethyl)pyridin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
A study revealed the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol through a pathway that involves ring expansion in the presence of ammonia-producing compounds. This process is significant in understanding the formation of pyridin-3-ols in various contexts, including food science, as it occurs under specific conditions such as neutral pH, reaction times, and temperature, with an activation energy of 74 ± 3 kJ/mol. This synthesis pathway is considered general for the formation of pyridin-3-ols from 2-oxofurans, explaining conversions of other related compounds as well (Hidalgo, Lavado-Tena, & Zamora, 2020).
Molecular Structure Analysis
A comparative study on the vibrational, conformational, and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine provided insight into the most stable geometry of these compounds. This study employed theoretical and experimental approaches, including FTIR and FT-Raman spectroscopy, to analyze the temperature dependence of thermodynamic properties, molecular electrostatic potential, total electron density distribution, and frontier molecular orbitals. These analyses contribute to a deeper understanding of the electronic properties, charge density distribution, and site of chemical reactivity of molecules like 2-(Hydroxymethyl)pyridin-3-ol (Arjunan, Balamourougane, Govindaraja, & Mohan, 2012).
Chemical Reactions and Properties
In the context of chemical reactions and properties, 2-(Hydroxymethyl)pyridin-3-ol and related compounds are explored for their potential in forming complex structures and reactions. For instance, the study of oligocyclization of 2-(hydroxymethyl)pyrroles with electron-withdrawing groups highlighted the formation and structural elucidation of porphyrinogens and hexaphyrinogens, showcasing the compound's reactivity and potential in synthesizing complex molecules (Uno, K. Inoue, T. Inoue, & Ono, 2003).
Physical Properties Analysis
The physical properties of 2-(Hydroxymethyl)pyridin-3-ol derivatives have been studied, with a focus on their synthesis, characterization, and potential applications. For example, research on the synthesis and antimicrobial activity of certain derivatives emphasized the importance of these compounds in pharmaceutical and biological applications. The studies demonstrate significant activity against various bacterial and fungal strains, suggesting the compound's role in developing antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Chemical Properties Analysis
The chemical properties of 2-(Hydroxymethyl)pyridin-3-ol are pivotal in understanding its reactivity and potential applications. Studies have focused on its coordination ability towards metal ions, revealing insights into its use in synthesizing metal complexes and its potential in chelation therapy. Research on hydroxypyridinones with enhanced iron chelating properties, for instance, highlights the compound's coordination ability towards Fe(3+), offering a basis for its application in managing iron overload diseases (Lachowicz et al., 2016).
Applications De Recherche Scientifique
Formation in Foods: 2-(Hydroxymethyl)pyridin-3-ol can form in foods through the ring expansion of 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds. This occurs predominantly at neutral pH values and is significant in thermally heated foods like honey and sugarcane honey (Hidalgo, Lavado-Tena, & Zamora, 2020).
Magnetic and Optical Properties: It has been used in the synthesis of lanthanide clusters showing dual physical properties. For instance, clusters containing Dy(III) exhibit single-molecule magnetism, while those with Eu(III) demonstrate intense red photoluminescence (Alexandropoulos et al., 2011).
Vibrational and Electronic Structure Analysis: Comparative studies of 2-(Hydroxymethyl)pyridin-3-ol and its derivatives have been conducted using FTIR and FT-Raman spectroscopy to understand their molecular structure and electronic properties (Arjunan, Balamourougane, Govindaraja, & Mohan, 2012).
Biochemical Modeling: It has been used in the creation of biomimetic models for the active site of [Fe]hydrogenase, providing insights into the enzyme's structure and function (Song et al., 2012).
Pharmaceutical Synthesis: It is also relevant in the synthesis of pharmaceuticals, as demonstrated in the efficient creation of 2-(hydroxymethyl)-2,3-dihydrofuropyridines and related compounds (Hajbi et al., 2010).
Iron Chelation: Its derivatives, such as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, have shown promising iron chelation properties, potentially useful in treating iron overload diseases (Lachowicz et al., 2016).
Fluorescent Properties: Derivatives of 2-(Hydroxymethyl)pyridin-3-ol, like 3-hydroxymethyl imidazo[1,2-a]pyridines, have been studied for their fluorescent properties, making them potential candidates for biomarkers and sensors (Velázquez-Olvera et al., 2012).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling it .
Propriétés
IUPAC Name |
2-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBRKUGRKKZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161408 | |
| Record name | 3-Hydroxypyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)pyridin-3-ol | |
CAS RN |
14047-53-1 | |
| Record name | 3-Hydroxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-pyridinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14047-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxypyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-2-pyridinemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC5XC2T8UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




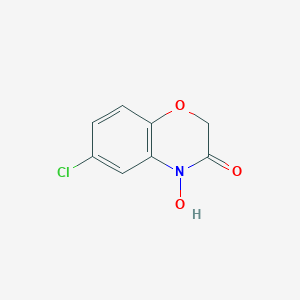

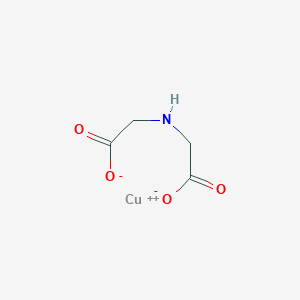
![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)
